![molecular formula C11H18N4 B1493069 6-(Azepan-1-yl)-2-methylpyrimidin-4-amine CAS No. 1518977-64-4](/img/structure/B1493069.png)
6-(Azepan-1-yl)-2-methylpyrimidin-4-amine
Overview
Description
6-(Azepan-1-yl)-2-methylpyrimidin-4-amine, also known as 6-MAPA, is an organic compound with a wide range of applications in scientific research. It is a pyrimidine derivative and has been used in the synthesis of various compounds, such as peptide agonists, antagonists, and inhibitors. 6-MAPA has also been used in various biochemical and physiological studies, including those related to the endocannabinoid system, inflammation, and pain regulation.
Scientific Research Applications
Enantioselective Functionalization
6-(Azepan-1-yl)-2-methylpyrimidin-4-amine, as part of saturated aza-heterocycles, is used in bioactive compounds and therapeutic agents. It plays a significant role in asymmetric synthesis, where the functionalization of α-methylene C–H bonds is crucial, especially in drug discovery. The use of palladium catalysis for enantioselective α-C–H coupling has shown high enantioselectivities and regioselectivity, making it important in the development of α-arylated amines, including azepanes (Jain et al., 2016).
Inhibitors of Dihydrofolate Reductase
This compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR) enzymes. It shows promising results against pathogens found in patients with immune disorders, exhibiting potency and selectivity, which is crucial for the development of antiparasitic agents (Rosowsky et al., 1999).
Antihypertensive Activity
Research has explored its derivatives for antihypertensive activity. The derivatives of 6-(Azepan-1-yl)-2-methylpyrimidin-4-amine were found to lower blood pressure in hypertensive rats, pointing towards its potential in the development of new antihypertensive drugs (Bennett et al., 1981).
Kinetic Determination of Aromatic Amines
This compound has been utilized in a kinetic method for determining aromatic amines. The method involves the formation of an azo dye, highlighting its application in analytical chemistry, especially in wastewater analysis (Copolovici & Bâldea, 2002).
Catalysis in Organic Synthesis
6-(Azepan-1-yl)-2-methylpyrimidin-4-amine plays a role in iron-catalyzed reactions in organic synthesis. This includes aza-Prins cyclization, which is significant in the synthesis of six-membered azacycles, a key scaffold in many pharmaceutical compounds (Bolm et al., 2004).
Synthesis of Azepanium Ionic Liquids
Azepanium ionic liquids, derived from azepane, have been developed for various industrial applications. These ionic liquids have potential uses in the polyamide industry and exhibit wide electrochemical windows, making them promising alternatives in electrolytes (Belhocine et al., 2011).
properties
IUPAC Name |
6-(azepan-1-yl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9-13-10(12)8-11(14-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWQZFUDZSRFRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepan-1-yl)-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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